

Unveiling 6-FAM SE: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	6-FAM SE	
Cat. No.:	B1672044	Get Quote

Introduction

6-Carboxyfluorescein succinimidyl ester (**6-FAM SE**) is a highly utilized amine-reactive fluorescent dye in molecular biology and biotechnology. Esteemed for its bright green fluorescence, it serves as a robust tool for covalently labeling a variety of biomolecules, including proteins, peptides, and oligonucleotides. This technical guide provides an in-depth overview of **6-FAM SE**'s core properties, detailed experimental protocols for its application, and a visual representation of the labeling workflow, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 6-FAM SE

6-FAM SE's utility is underpinned by its specific chemical and physical characteristics. The succinimidyl ester moiety readily reacts with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond. This covalent linkage ensures the fluorescent label remains attached to the target molecule throughout subsequent experimental manipulations.



Property	Value
Molecular Formula	C ₂₅ H ₁₅ NO ₉ [1][2][3][4][5]
Molecular Weight	473.39 g/mol [1][2][3][4][5]
Excitation Maximum (\(\lambda\ext{ex}\)	~495 nm[1][2]
Emission Maximum (λem)	~520 nm[1][2]
Appearance	Yellow-orange solid[5]
Solubility	Soluble in DMSO or DMF

Experimental Protocol: Labeling of Proteins with 6-FAM SE

This protocol outlines a general procedure for the covalent labeling of proteins with **6-FAM SE**. Optimization may be required for specific proteins and applications.

Materials:

- Protein of interest
- 6-FAM SE
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Quenching Reagent: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Preparation of Protein Solution: Dissolve the protein in the reaction buffer at a concentration
of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine)
as they will compete with the protein for reaction with 6-FAM SE.

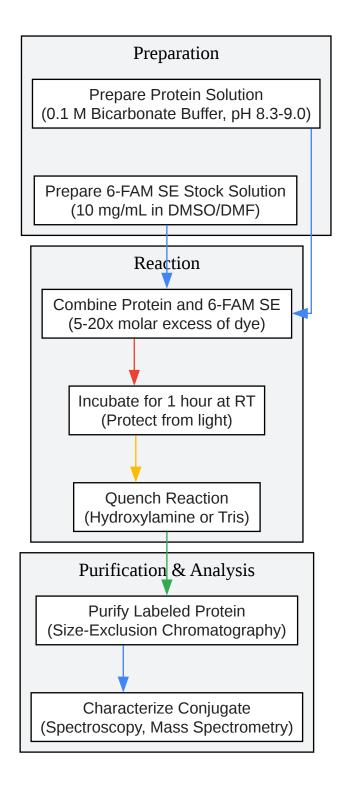


- Preparation of 6-FAM SE Stock Solution: Immediately before use, dissolve 6-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the
 6-FAM SE stock solution. The optimal molar ratio should be determined empirically.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- · Reaction Quenching:
 - To terminate the labeling reaction, add the quenching reagent to the reaction mixture.
 - Incubate for 30-60 minutes at room temperature.
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye and byproducts using an appropriate purification method. Size-exclusion chromatography is a commonly used technique for this purpose.
 - Monitor the elution profile at both 280 nm (for the protein) and 495 nm (for the FAM dye).
 - Collect the fractions containing the dual-wavelength absorbing peak, which corresponds to the labeled protein.
- Characterization (Optional):
 - Confirm the identity and purity of the labeled protein by mass spectrometry.
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 495 nm. The DOL is the molar ratio of the dye to the protein.

Experimental Workflow: Protein Labeling with 6-FAM SE

The following diagram illustrates the key steps involved in the protein labeling workflow.





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Caption: Workflow for the covalent labeling of proteins with **6-FAM SE**.

Conclusion



6-FAM SE remains a cornerstone fluorescent probe for the labeling of biomolecules. Its well-characterized chemical properties and straightforward conjugation chemistry make it an accessible and reliable tool for a wide range of applications in research and development. By following established protocols and understanding the underlying principles of the labeling reaction, researchers can effectively utilize **6-FAM SE** to generate fluorescently labeled proteins and oligonucleotides for their specific experimental needs.

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